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molecular formula C7H9BrN2 B1320511 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE CAS No. 675109-37-2

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Cat. No. B1320511
M. Wt: 201.06 g/mol
InChI Key: UXUZAQVJXNKSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

The title compound was prepared according to the procedure in Example 45 Step 1 using 6-bromopyridine-2-carbaldehyde (0.50 g, 2.69 mmol) and methylamine (0.253 mg, 2.69 mmol) as the starting materials
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.253 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH:8]=O)[CH:5]=[CH:4][CH:3]=1.[CH3:10][NH2:11]>>[Br:1][C:2]1[N:7]=[C:6]([CH2:8][NH:11][CH3:10])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C=O
Step Two
Name
Quantity
0.253 mg
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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